N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide
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Overview
Description
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group attached to an amino carbonyl moiety, which is further connected to a 2,6-dimethylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide typically involves the reaction of 4-chloroaniline with 2,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to key proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2,6-dimethylbenzamide
- N-(4-Chlorophenyl)carbamoyl-2,6-dimethylbenzamide
Uniqueness
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
40108-95-0 |
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Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-4-3-5-11(2)14(10)15(20)19-16(21)18-13-8-6-12(17)7-9-13/h3-9H,1-2H3,(H2,18,19,20,21) |
InChI Key |
XDNYOSPZWWGEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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